![molecular formula C19H18ClF2N3O3 B174157 Ácido 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-il)-8-cloro-6-fluoro-1-((1R,2S)-2-fluorociclopropil)-4-oxo-1,4-dihidroquinolina-3-carboxílico CAS No. 127254-10-8](/img/structure/B174157.png)
Ácido 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-il)-8-cloro-6-fluoro-1-((1R,2S)-2-fluorociclopropil)-4-oxo-1,4-dihidroquinolina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C19H18ClF2N3O3 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comparative Efficacy
Studies have shown that this compound is more effective than several existing antibiotics, particularly in treating infections caused by resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae. In vitro assays have demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of traditional fluoroquinolones, indicating superior efficacy .
Importance of Structural Features
The unique spirocyclic structure contributes to the compound's enhanced activity. The presence of the 7-amino group and the fluorinated cyclopropyl moiety are critical for binding affinity to target enzymes. Research indicates that modifications to these groups can significantly alter antibacterial potency .
Structural Feature | Impact on Activity |
---|---|
7-amino group | Essential for enzyme binding |
Fluorinated cyclopropyl | Enhances lipophilicity and membrane penetration |
Chlorine atom | Increases antibacterial spectrum |
Clinical Relevance
Due to its broad-spectrum activity, this compound is being investigated for use in treating various infections, including urinary tract infections (UTIs) and respiratory infections. Its ability to overcome resistance mechanisms makes it a candidate for combination therapies with other antibiotics .
Case Studies
- Urinary Tract Infections : A clinical trial demonstrated that patients treated with this compound showed a higher rate of infection resolution compared to those receiving standard treatments.
- Respiratory Infections : In a study involving patients with chronic obstructive pulmonary disease (COPD), the compound reduced exacerbation rates by effectively targeting bacterial pathogens commonly associated with lung infections.
Mecanismo De Acción
Target of Action
Sitafloxacinisomer cento(RRS), also known as Sitafloxacin, primarily targets DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Sitafloxacin interacts with its targets, DNA gyrase and topoisomerase IV, by inhibiting their activity . This inhibition disrupts the process of bacterial DNA replication, transcription, repair, and recombination, thereby preventing the bacteria from multiplying .
Biochemical Pathways
It is known that the drug interferes with the bacterial dna synthesis pathway by inhibiting dna gyrase and topoisomerase iv . This disruption in the DNA synthesis pathway leads to the cessation of bacterial growth and multiplication.
Pharmacokinetics
The pharmacokinetic properties of Sitafloxacin have been studied in patients with respiratory tract infections . The drug was administered orally either as 100 mg once daily or 50 mg twice daily for 7 days . The pharmacokinetic and pharmacodynamic indices were then assessed .
Result of Action
The primary result of Sitafloxacin’s action is the inhibition of bacterial growth and multiplication . This is achieved by disrupting the process of bacterial DNA replication, transcription, repair, and recombination . Clinical studies have shown that Sitafloxacin has a high efficacy rate in treating various bacterial infections .
Actividad Biológica
7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as Sitafloxacin, is a synthetic fluoroquinolone antibiotic. It exhibits significant antibacterial activity by targeting bacterial DNA synthesis pathways, particularly through the inhibition of DNA gyrase and topoisomerase IV.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H18ClF2N3O3 |
Molecular Weight | 409.8 g/mol |
IUPAC Name | 7-[(R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
CAS Number | 127254-10-8 |
Sitafloxacin functions primarily as an inhibitor of bacterial DNA replication. It binds to the DNA gyrase and topoisomerase IV enzymes, which are crucial for maintaining DNA structure during replication and transcription. By inhibiting these enzymes, Sitafloxacin disrupts bacterial cell division and ultimately leads to cell death.
Antibacterial Efficacy
Research indicates that Sitafloxacin exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against resistant strains, making it a valuable option in treating complicated infections.
Case Studies
- Clinical Efficacy in Respiratory Infections : A study involving patients with community-acquired pneumonia demonstrated that Sitafloxacin was effective in reducing clinical symptoms and eradicating pathogens within a short treatment duration compared to standard antibiotics.
- Urinary Tract Infections (UTIs) : In a randomized controlled trial, Sitafloxacin showed superior efficacy in treating UTIs caused by multidrug-resistant Escherichia coli compared to other fluoroquinolones.
- Skin and Soft Tissue Infections : Another case study highlighted its effectiveness in treating complicated skin infections where conventional therapies failed, showcasing its potential as a second-line treatment option.
Pharmacokinetics
Sitafloxacin has favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in body tissues with good penetration into respiratory and urinary tracts.
- Metabolism : Primarily metabolized in the liver with minimal renal excretion.
Safety Profile
The safety profile of Sitafloxacin is generally favorable; however, common side effects include gastrointestinal disturbances and potential central nervous system effects such as dizziness or headache. Monitoring for adverse reactions is recommended during treatment.
Propiedades
IUPAC Name |
7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-UHTWSYAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.